molecular formula C14H16N4O2 B4942322 N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide

N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide

Cat. No. B4942322
M. Wt: 272.30 g/mol
InChI Key: LEQOQMCWYRQXAS-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide, also known as XAV939, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2009 and has since been the subject of numerous scientific studies due to its ability to inhibit the Wnt signaling pathway, which is involved in various biological processes such as embryonic development, tissue regeneration, and cancer progression.

Mechanism of Action

N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide inhibits the Wnt signaling pathway by targeting tankyrase, an enzyme that regulates the stability of β-catenin, a key component of the pathway. Tankyrase promotes the degradation of β-catenin by catalyzing its poly-ADP-ribosylation, which leads to its ubiquitination and subsequent degradation by the proteasome. N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide inhibits tankyrase by binding to its catalytic domain, which prevents its activity and stabilizes β-catenin.
Biochemical and Physiological Effects:
N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. In addition, N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide has been shown to promote the differentiation of stem cells and enhance tissue regeneration in preclinical models. These effects are thought to be mediated by the inhibition of the Wnt signaling pathway and the subsequent modulation of downstream targets.

Advantages and Limitations for Lab Experiments

N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide has several advantages for use in laboratory experiments, including its high potency and specificity for tankyrase inhibition. In addition, N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide has a well-characterized mechanism of action and has been extensively studied in preclinical models, which makes it a useful tool for investigating the role of the Wnt signaling pathway in various biological processes. However, N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide also has some limitations, including its low solubility in water and the potential for off-target effects at high concentrations.

Future Directions

There are several future directions for research on N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide, including the identification of novel targets for tankyrase inhibition and the development of more potent and selective inhibitors. In addition, further studies are needed to investigate the potential therapeutic applications of N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide in diseases other than cancer, such as neurodegenerative disorders and metabolic diseases. Finally, the development of more effective delivery methods for N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide, such as nanoparticles or liposomes, could improve its efficacy and reduce off-target effects.

Synthesis Methods

N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide is synthesized through a multistep process that involves the use of several chemical reagents. The first step involves the reaction of 2,3-dichloroquinoxaline with sodium hydride in dimethylformamide to form 2,3-dichloroquinoxaline-6-carboxylic acid. This compound is then converted to its methyl ester form using thionyl chloride and methanol. The final step involves the reaction of the methyl ester with 1-aminocarbonyl-2-methylpropylamine in the presence of a catalyst to form N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide.

Scientific Research Applications

N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. The Wnt signaling pathway is known to play a critical role in the development and progression of various types of cancer, and N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide has been shown to inhibit this pathway by targeting the enzyme tankyrase. Tankyrase is involved in the regulation of the Wnt pathway, and its inhibition by N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide has been shown to suppress tumor growth in preclinical models of cancer.

properties

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]quinoxaline-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-8(2)11(13(15)19)18-14(20)9-4-3-5-10-12(9)17-7-6-16-10/h3-8,11H,1-2H3,(H2,15,19)(H,18,20)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQOQMCWYRQXAS-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=C2C(=CC=C1)N=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)C1=C2C(=CC=C1)N=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide

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